1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a hydrochloride salt form of 1-(pyrimidin-4-yl)cyclopropan-1-amine, characterized by a cyclopropane ring attached to a pyrimidine moiety
Preparation Methods
The synthesis of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Amination: The cyclopropane intermediate is then subjected to amination, where an amine group is introduced.
Pyrimidine Attachment: The amine-functionalized cyclopropane is then reacted with a pyrimidine derivative to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group or the pyrimidine ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Pyrimidin-4-yl)cyclopropan-1-amine: The free base form of the compound, which lacks the hydrochloride salt.
Cyclopropylamine derivatives: Compounds with similar cyclopropane structures but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups attached.
The uniqueness of this compound lies in its specific combination of a cyclopropane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrimidin-4-ylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-1-4-9-5-10-6;/h1,4-5H,2-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZJZLFGMTZPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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